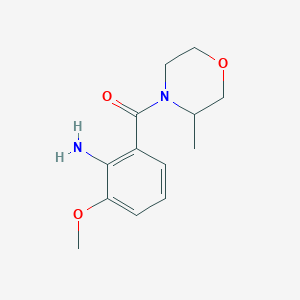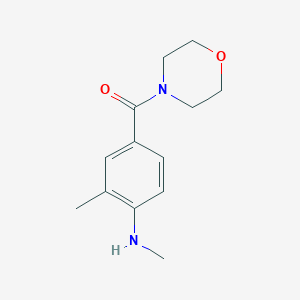
N,2-dimethyl-4-(morpholine-4-carbonyl)aniline
Übersicht
Beschreibung
N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (DMCA) is a chemical compound that belongs to the class of aniline derivatives. It is a synthetic organic compound that has been extensively studied for its potential use in scientific research. DMCA is a versatile compound that has many applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study showcases the use of dimethylformamide (DMF) as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, including morpholine and aniline derivatives. This process provides a convenient alternative to other carbonylation methods, especially applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical due to its hazards and the need for short reaction times (Wan et al., 2002).
Fluorescence Applications
Another study introduces a ratiometric fluorescent thermometer based on the unusual intensification of fluorescence intensity with increasing temperature in N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline. This compound, demonstrating strong twisted-intramolecular-charge-transfer (TICT) emissions, is highlighted for its potential in precise temperature measurements due to its mega-Stokes shift and positive temperature coefficient (Cao et al., 2014).
Synthetic Chemistry
Research on N-morpholino-Δ8-dihydroabietamide reveals insights into the synthesis and structural characterization of compounds containing morpholine derivatives. This study focuses on the synthesis from Δ8-dihydroabietic acid and explores the stereochemistry and conformational aspects of the resultant compounds, indicating the potential for morpholine derivatives in synthetic applications (Xiaoping Rao, 2010).
Drug Discovery
A comprehensive analysis of oxetanes, including morpholine derivatives, in drug discovery outlines their impact on solubility, lipophilicity, metabolic stability, and conformational preference. Oxetanes are shown to significantly influence these properties, offering promising pathways for the development of novel drug candidates (Wuitschik et al., 2010).
Antimicrobial Activity
The design and synthesis of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives for antimicrobial applications highlight the potential of morpholine derivatives as effective agents against bacterial and fungal strains. Molecular docking studies suggest significant activity, positioning these compounds as viable candidates for further antimicrobial research (Subhash & Bhaskar, 2020).
Eigenschaften
IUPAC Name |
[3-methyl-4-(methylamino)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFITWVLPYHQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-4-(morpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





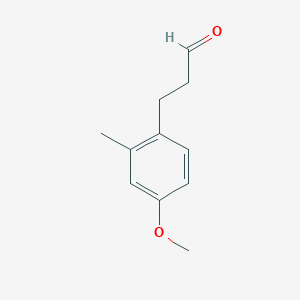
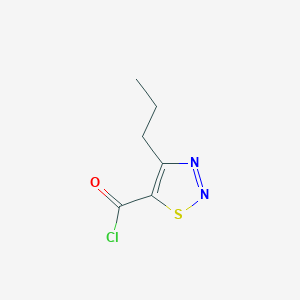
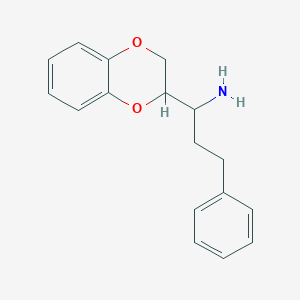
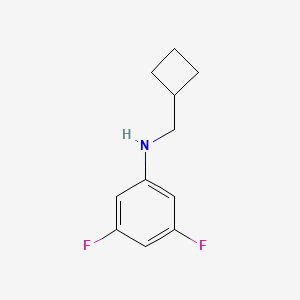

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
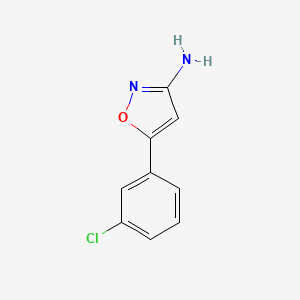
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
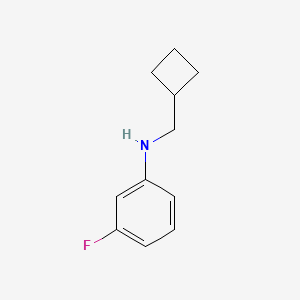
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

